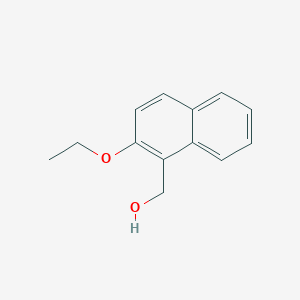

(2-Ethoxynaphthalen-1-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxynaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8,14H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEQXNGDJGPZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358452 | |

| Record name | (2-ethoxy-1-naphthyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690963-44-1 | |

| Record name | (2-ethoxy-1-naphthyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Ethoxynaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Ethoxynaphthalen-1-yl)methanol, a naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and safety considerations, offering a valuable resource for researchers and professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is an aromatic alcohol with the chemical formula C₁₃H₁₄O₂. Its structure features a naphthalene core substituted with an ethoxy group at the 2-position and a hydroxymethyl group at the 1-position.

CAS Number: 690963-44-1

Molecular Formula: C₁₃H₁₄O₂[1]

Molecular Weight: 202.25 g/mol [1]

While comprehensive experimental data on all physicochemical properties of this compound is not widely available in the public domain, the following table summarizes the known and predicted information.

| Property | Value | Source |

| CAS Number | 690963-44-1 | |

| Molecular Formula | C₁₃H₁₄O₂ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | [2] |

| InChI Key | USEQXNGDJGPZOP-UHFFFAOYSA-N | [2] |

Further experimental determination of properties such as boiling point, melting point, density, and solubility in various solvents is recommended for specific research applications.

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the reduction of its corresponding aldehyde, 2-ethoxynaphthalene-1-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using common hydride reducing agents.

Synthesis of the Precursor: 2-Ethoxynaphthalene-1-carbaldehyde

The starting material, 2-ethoxynaphthalene-1-carbaldehyde, can be synthesized from the readily available 2-ethoxynaphthalene. A common method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction. Alternatively, formylation can be achieved using 1,3,5-triazine in polyphosphoric acid, which has been reported to yield 2-ethoxynaphthalene-1-carbaldehyde in good yields.[3]

Reduction of 2-Ethoxynaphthalene-1-carbaldehyde

The reduction of the aldehyde functionality to a primary alcohol is a cornerstone of organic synthesis. Hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose.[4]

-

Sodium Borohydride (NaBH₄): This is a milder reducing agent, often preferred for its safety and ease of handling. The reaction is typically carried out in alcoholic solvents like methanol or ethanol at room temperature.[4]

-

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄, will also readily reduce the aldehyde. However, it reacts violently with protic solvents and requires anhydrous conditions, typically using ethers like diethyl ether or tetrahydrofuran (THF) as the solvent.[5]

The choice between NaBH₄ and LiAlH₄ often depends on the presence of other functional groups in the molecule. For the specific reduction of 2-ethoxynaphthalene-1-carbaldehyde, where the only other reducible group is the aromatic naphthalene ring (which is resistant to these reagents), NaBH₄ is the more practical and safer choice.

Experimental Protocol: Reduction of 2-Ethoxynaphthalene-1-carbaldehyde with Sodium Borohydride

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. Appropriate safety precautions must be taken at all times.

Materials:

-

2-ethoxynaphthalene-1-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-ethoxynaphthalene-1-carbaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. No results for search term "10-F633284" | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

Synthesis of (2-Ethoxynaphthalen-1-yl)methanol from 2-naphthol

An In-depth Technical Guide to the Synthesis of (2-Ethoxynaphthalen-1-yl)methanol from 2-Naphthol

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of this compound, commencing from the readily available starting material, 2-naphthol. The synthesis involves an initial Williamson ether synthesis to yield 2-ethoxynaphthalene, followed by a regioselective Vilsmeier-Haack formylation to introduce an aldehyde at the C1 position, and concludes with the selective reduction of the formyl group to the corresponding primary alcohol. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical analysis of the procedural choices, grounded in established chemical principles.

Introduction and Synthetic Strategy

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials where the substituted naphthalene core imparts specific electronic and steric properties. The synthetic route detailed herein is a logical and efficient sequence that leverages classic, high-yielding organic transformations.

The overall strategy is depicted below:

-

Etherification: The phenolic hydroxyl group of 2-naphthol is converted to an ethyl ether. This step serves to protect the hydroxyl group and activate the naphthalene ring for subsequent electrophilic substitution.

-

Formylation: A formyl group (-CHO) is introduced at the 1-position of the 2-ethoxynaphthalene ring system. The ethoxy group acts as an ortho-directing activator, ensuring high regioselectivity.

-

Reduction: The synthesized aldehyde is selectively reduced to a primary alcohol, yielding the target molecule.

Caption: Overall three-step synthesis of this compound.

Step 1: Synthesis of 2-Ethoxynaphthalene via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for preparing ethers.[1][2] This reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide.[2][3]

Principle and Mechanism

The synthesis begins with the deprotonation of 2-naphthol, a weak acid, by a strong base such as sodium hydroxide (NaOH). This generates the sodium 2-naphthoxide salt. The resulting naphthoxide ion is a potent nucleophile that readily attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide ion and forming the ether linkage.[2][3] The use of a primary halide is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions.[2]

Experimental Protocol

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Naphthol | 144.17 | 10.0 g | 69.4 | Starting material. |

| Sodium Hydroxide (NaOH) | 40.00 | 3.0 g | 75.0 | Base for deprotonation. |

| Ethyl Iodide (C₂H₅I) | 155.97 | 11.9 g (6.1 mL) | 76.3 | Ethylating agent. |

| Ethanol | 46.07 | 75 mL | - | Solvent. |

| Deionized Water | 18.02 | 500 mL | - | For work-up. |

Procedure

-

Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-naphthol in 75 mL of ethanol.

-

While stirring, add 3.0 g of crushed sodium hydroxide pellets. The solution will warm as the base dissolves and reacts with the 2-naphthol.

-

Heat the mixture to a gentle reflux for 15 minutes to ensure complete formation of the sodium 2-naphthoxide salt.[3]

-

Alkylation: Allow the solution to cool slightly below reflux temperature. Carefully add 6.1 mL of ethyl iodide to the reaction mixture through the condenser.[1]

-

Heat the mixture to reflux for 1-1.5 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold deionized water in a beaker.[1]

-

The crude 2-ethoxynaphthalene will precipitate as a white or off-white solid. Stir the suspension for 10 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove any inorganic salts and unreacted NaOH.[1]

-

Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol to yield pure, crystalline 2-ethoxynaphthalene.[1] Dry the crystals in a desiccator. The expected yield is typically high, around 85-95%.

Physicochemical Properties of 2-Ethoxynaphthalene

| Property | Value | Source |

| IUPAC Name | 2-ethoxynaphthalene | [4] |

| Synonyms | Nerolin, Ethyl 2-naphthyl ether | [4] |

| Molecular Formula | C₁₂H₁₂O | [4] |

| Molar Mass | 172.22 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 35-38 °C | [1][5] |

| Boiling Point | 282 °C | [1][4] |

| Solubility | Insoluble in water; soluble in ethanol and oils. | [1][4] |

Step 2: Synthesis of 2-Ethoxy-1-naphthaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[6] The reaction utilizes a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[7]

Principle and Mechanism

Phosphorus oxychloride reacts with N-methylformanilide to form a chloroiminium ion, known as the Vilsmeier reagent. This iminium ion is a weak electrophile but is highly effective for reacting with activated aromatic rings. The ethoxy group at the C2 position of 2-ethoxynaphthalene is a strong activating group that directs electrophilic substitution primarily to the ortho (C1) and para (C6) positions. Due to steric accessibility, the C1 position is favored. The aromatic ring attacks the Vilsmeier reagent, and after a subsequent hydrolysis work-up step, the formyl group is installed.[7]

Experimental Protocol

This protocol is adapted from a procedure reported in Organic Syntheses.[8]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |

| 2-Ethoxynaphthalene | 172.22 | 43.0 g | 0.25 | Substrate from Step 1. |

| N-Methylformanilide | 135.16 | 45.0 g | 0.33 | Formylating agent precursor. |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 51.0 g (31 mL) | 0.33 | Reagent for Vilsmeier reagent formation. |

| Sodium Acetate (crystalline) | 82.03 | 140 g | - | For hydrolysis work-up. |

| Deionized Water | 18.02 | ~1 L | - | For work-up. |

Procedure

-

Vilsmeier Reagent Formation and Reaction: In a 500 mL round-bottom flask fitted with an air condenser and a calcium chloride drying tube, combine 45.0 g of N-methylformanilide and 51.0 g of phosphorus oxychloride.

-

Add 43.0 g of 2-ethoxynaphthalene to the mixture.

-

Heat the reaction mixture on a steam bath for 6 hours. The mixture will become a viscous, dark solution.[8]

-

Work-up and Hydrolysis: Prepare a solution of 140 g of crystalline sodium acetate in 700 mL of water in a large beaker.

-

While the reaction mixture is still hot, pour it in a thin stream into the sodium acetate solution with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and should be performed in a well-ventilated fume hood.

-

The crude 2-ethoxy-1-naphthaldehyde will separate as an oil which solidifies upon cooling and stirring.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from aqueous ethanol or a suitable solvent system to yield pale yellow crystals. The reported yield is approximately 80-85%.[8]

Physicochemical Properties of 2-Ethoxy-1-naphthaldehyde

| Property | Value | Source |

| IUPAC Name | 2-ethoxynaphthalene-1-carbaldehyde | [9] |

| Molecular Formula | C₁₃H₁₂O₂ | [9] |

| Molar Mass | 200.23 g/mol | [9] |

| Appearance | Yellowish solid/crystals | [8] |

| Melting Point | 99-101 °C | [8] |

Step 3: Synthesis of this compound via Aldehyde Reduction

The final step involves the reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.

Principle and Mechanism

Sodium borohydride serves as a source of hydride ions (H⁻). The reaction is typically carried out in a protic solvent like ethanol. The hydride ion attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a tetrahedral borate-alkoxide intermediate. In the subsequent work-up with water or dilute acid, this intermediate is protonated to yield the final primary alcohol product, this compound.

Caption: Experimental workflow for the reduction of 2-ethoxy-1-naphthaldehyde.

Experimental Protocol

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Ethoxy-1-naphthaldehyde | 200.23 | 10.0 g | 49.9 | Substrate from Step 2. |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.8 g | 74.0 | Reducing agent (1.5 eq). |

| Ethanol | 46.07 | 150 mL | - | Solvent. |

| Hydrochloric Acid (1 M) | 36.46 | ~50 mL | - | For quenching. |

| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction solvent. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent. |

Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g of 2-ethoxy-1-naphthaldehyde in 150 mL of ethanol. Stir the solution until the aldehyde is fully dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Reduction: While maintaining the temperature, slowly add 2.8 g of sodium borohydride in small portions over 20-30 minutes. Vigorous gas evolution (hydrogen) may occur.[10]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion using TLC.

-

Work-up: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly quench the reaction by adding 1 M HCl dropwise until the gas evolution ceases and the solution becomes acidic (pH ~2-3).

-

Extraction: Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the ethanol.

-

Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 70 mL).

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound, which can be further purified by recrystallization from a suitable solvent like hexanes/ethyl acetate.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Naphthol: Toxic and an irritant. Avoid inhalation and skin contact.

-

Sodium Hydroxide: Corrosive. Causes severe skin and eye burns. Handle with care.

-

Ethyl Iodide: Alkylating agent, toxic, and a suspected carcinogen.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme caution.

-

Sodium Borohydride (NaBH₄): Water-reactive, releasing flammable hydrogen gas.[11] Do not quench with water directly; use a dilute acid solution cautiously in an ice bath.

-

Sodium Ethoxide: Can be used as an alternative base in Step 1. It is a flammable solid and corrosive.[12][13][14]

References

- BenchChem. (n.d.). An In-depth Technical Guide to 2-Ethoxynaphthalene.

- ResearchGate. (n.d.). Formylation and acetylation of 2-ethoxynaphthalene with 1,3,5-triazines in polyphosphoric acid. Request PDF.

-

PubChem. (n.d.). 2-Ethoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

- Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses, 20, 11. doi:10.15227/orgsyn.020.0011.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxynaphthalene.

-

Chegg.com. (2022). Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Ethoxynaphthalene. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). Experiment 12.

- Filo. (n.d.). Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(...

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.

-

NIST. (n.d.). 1-Naphthalenecarboxaldehyde, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.

-

Corrosion. (2022, September 6). 2-Methoxynaphthalene from 2-Naphthol [Video]. YouTube. Retrieved from [Link]

- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - 20% Sodium Ethoxide Ethanol Solution.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study.... RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chegg.com [chegg.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethoxynaphthalene | 93-18-5 | TCI AMERICA [tcichemicals.com]

- 6. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(.. [askfilo.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Ethoxynaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The naphthalene scaffold is a ubiquitous motif in medicinal chemistry and materials science, offering a rigid and tunable platform for the design of novel functional molecules.[1] Within this broad class of compounds, (2-Ethoxynaphthalen-1-yl)methanol emerges as a molecule of significant interest, combining the characteristic aromaticity of the naphthalene core with the functional versatility of a primary alcohol and an ethoxy substituent. This guide provides a comprehensive technical overview of its physical and chemical properties, detailed synthetic protocols, and an exploration of its potential applications, designed to empower researchers in their scientific endeavors.

Molecular Identity and Physicochemical Properties

This compound is a derivative of naphthalene characterized by an ethoxy group at the C2 position and a hydroxymethyl group at the C1 position.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 690963-44-1 | [2] |

| Molecular Formula | C₁₃H₁₄O₂ | [2] |

| Molecular Weight | 202.25 g/mol | Calculated |

| IUPAC Name | This compound | - |

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for this compound is not extensively documented in publicly available literature, we can infer certain characteristics based on its structure and compare them to the well-characterized related compound, 2-ethoxynaphthalene (CAS: 93-18-5). The presence of the hydroxyl group in this compound is expected to increase its polarity, melting point, and boiling point, and enhance its solubility in polar solvents compared to 2-ethoxynaphthalene.

Table 2: Comparison of Physicochemical Properties

| Property | This compound (Predicted/Inferred) | 2-Ethoxynaphthalene (Experimental) | Source |

| Appearance | White to off-white solid | White crystalline solid | [3] |

| Melting Point | Expected to be higher than 35-37 °C | 35-37 °C | [3] |

| Boiling Point | Expected to be higher than 282 °C | 282 °C | [4] |

| Solubility | Soluble in polar organic solvents like ethanol and methanol; sparingly soluble in water. | Insoluble in water; soluble in ethanol and oils. | [4] |

Synthesis of this compound: A Strategic Approach

A logical and efficient synthetic route to this compound involves a two-step process starting from the readily available 2-naphthol. This strategy leverages a Vilsmeier-Haack formylation followed by a selective reduction of the resulting aldehyde.

Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde

The initial step is the synthesis of the key intermediate, 2-ethoxy-1-naphthaldehyde (CAS: 19523-57-0)[5], from 2-ethoxynaphthalene. This is achieved through a formylation reaction, a classic method for introducing an aldehyde group onto an aromatic ring.

Reaction Scheme: 2-Ethoxynaphthalene → 2-Ethoxy-1-naphthaldehyde

A well-established procedure for this transformation is the Vilsmeier-Haack reaction, which utilizes a formylating agent generated in situ from N-methylformanilide and phosphorus oxychloride.[6]

Experimental Protocol: Synthesis of 2-Ethoxy-1-naphthaldehyde [6]

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with an air condenser, combine 45 g (0.33 mole) of N-methylformanilide, 51 g (0.33 mole) of phosphorus oxychloride, and 43 g (0.25 mole) of 2-ethoxynaphthalene.

-

Reaction Execution: Heat the mixture on a steam bath for 6 hours.

-

Work-up: Pour the hot mixture in a thin stream into 700 mL of a saturated sodium acetate solution. The product will separate as a dark oil.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Step 2: Reduction of 2-Ethoxy-1-naphthaldehyde to this compound

The final step is the selective reduction of the aldehyde functionality of 2-ethoxy-1-naphthaldehyde to the corresponding primary alcohol.

Reaction Scheme: 2-Ethoxy-1-naphthaldehyde → this compound

This reduction can be effectively carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-ethoxy-1-naphthaldehyde (1 molar equivalent) in methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (1.1 molar equivalents) portion-wise with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the naphthalene ring (δ 7.0-8.0 ppm).- A singlet for the CH₂OH protons (δ ~4.8 ppm).- A quartet for the OCH₂ protons of the ethoxy group (δ ~4.2 ppm).- A triplet for the CH₃ protons of the ethoxy group (δ ~1.5 ppm).- A broad singlet for the OH proton, which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the naphthalene ring (δ 110-160 ppm).- A signal for the CH₂OH carbon (δ ~60-65 ppm).- A signal for the OCH₂ carbon of the ethoxy group (δ ~65-70 ppm).- A signal for the CH₃ carbon of the ethoxy group (δ ~15 ppm). |

| IR Spectroscopy | - A broad O-H stretching band for the alcohol (around 3300-3500 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).- C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹).- A strong C-O stretching band for the ether (around 1250 cm⁻¹).- A C-O stretching band for the primary alcohol (around 1050 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 202.25.- Characteristic fragmentation patterns including the loss of a water molecule (M-18), a methoxy group (M-31), an ethoxy group (M-45), and the hydroxymethyl group (M-31). |

digraph "SpectroscopicAnalysis" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];Compound [label="this compound", fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Structure [label="Structural Confirmation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Compound -> {NMR, IR, MS}; {NMR, IR, MS} -> Structure; }

Caption: Workflow for spectroscopic characterization.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is governed by the interplay of its three key functional components: the naphthalene ring, the ethoxy group, and the primary alcohol.

-

Naphthalene Ring: The electron-rich naphthalene core is susceptible to electrophilic aromatic substitution reactions. The ethoxy group at the C2 position is an activating, ortho-, para-directing group, while the hydroxymethyl group at C1 is a weakly deactivating, ortho-, para-directing group. The regioselectivity of further substitutions will be influenced by the combined electronic effects of these substituents.

-

Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

-

Hydroxymethyl Group: The primary alcohol is a versatile functional handle that can undergo a variety of transformations, including:

-

Oxidation: To form the corresponding aldehyde (2-ethoxy-1-naphthaldehyde) or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

-

Halogenation: Conversion to the corresponding halomethyl derivative.

-

The unique combination of these functional groups makes this compound a valuable building block in several areas of research:

-

Drug Discovery: The naphthalene nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7][8] The presence of the ethoxy and hydroxymethyl groups provides points for further molecular elaboration to optimize pharmacological activity and pharmacokinetic properties.

-

Materials Science: Naphthalene derivatives are known for their interesting photophysical properties. The ethoxy group can modulate the fluorescence and phosphorescence characteristics of the naphthalene core, making this compound a potential precursor for the synthesis of novel organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with the versatility of its functional groups, makes it an attractive target for further investigation. This technical guide has provided a foundational understanding of its properties and synthesis, with the aim of stimulating further research and unlocking the full potential of this intriguing naphthalene derivative.

References

-

Benchchem. An In-depth Technical Guide to 2-Ethoxynaphthalene.

-

Benchchem. 2-Ethoxynaphthalene: A Versatile Building Block in Organic Chemistry.

-

CymitQuimica. 3D-QCB96344 - 2-ethoxynaphthalen-1-ylmethanol.

-

MySkinRecipes. 2-Ethoxy-1-naphthaldehyde.

-

Sigma-Aldrich. This compound.

-

Organic Syntheses. 2-hydroxy-1-naphthaldehyde.

-

PubChem. 2-Ethoxynaphthalene.

-

MySkinRecipes. 2-Ethoxy-1-naphthaldehyde.

-

PubChem. 2-Methoxynaphthalene.

-

Organic Syntheses. 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE.

-

PubChem. 2-Ethoxynaphthalene-1-carbaldehyde.

-

Organic Syntheses. 1-naphthaldehyde.

-

ResearchGate. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

-

ChemicalBook. 2-Ethoxynaphthalene(93-18-5) 1H NMR spectrum.

-

Reddit. Does anyone know the mechanism for making 2-methoxynaphthalene from 2-napthol?

-

MDPI. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential.

-

ChemicalBook. 2-ETHOXY-1-NAPHTHALDEHYDE.

-

National Institutes of Health. (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline.

-

IJRPS. NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.

-

Sheffield Hallam University. Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsome.

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.

-

ChemicalBook. 2-Naphthalenemethanol(1592-38-7) 1H NMR spectrum.

-

PubMed. Naphthalen-1-yl-methanol.

-

ResearchGate. (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

-

ResearchGate. FTIR spectra from methanol (1) and methanol + formaldehyde (2) interaction with AC-TiO 2 before (a) and after (b) irradiation for 5 min.

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives.

-

NP-MRD. Showing NP-Card for 2-Naphthalenemethanol (NP0002847).

-

Organic Syntheses. β-NAPHTHALDEHYDE.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

-

Guidechem. 2-ETHOXY-1-NAPHTHALDEHYDE 19523-57-0 wiki.

-

Sciences and Exploration Directorate. Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an.

-

PubChem. (5-Ethyl-1-methylnaphthalen-2-yl)methanol.

-

ResearchGate. IR absorption spectra of the NapOH/methanol 1:2 complex measured by...

-

BLD Pharm. 2-Hydroxy-1-naphthaldehyde.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. 2-Naphthalenemethanol | C11H10O | CID 74128 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (2-Ethoxynaphthalen-1-yl)methanol

Introduction

(2-Ethoxynaphthalen-1-yl)methanol is a derivative of 2-ethoxynaphthalene, an aromatic ether also known as nerolin, which is valued in the fragrance industry for its floral, orange-blossom-like scent.[1][2] The addition of a hydroxymethyl group to the naphthalene core introduces a reactive site for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules for applications in materials science and drug development.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together, they allow for the unambiguous confirmation of a molecule's identity and purity.

This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide and a methodological framework for researchers. We will leverage established data from the parent compound, 2-ethoxynaphthalene, to forecast the spectral features of its hydroxymethyl derivative. The causality behind experimental choices and the interpretation of spectral data will be explained from the perspective of a seasoned analytical scientist.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines a naphthalene ring system with two key functional groups: an ethoxy group (-OCH₂CH₃) at the C2 position and a hydroxymethyl group (-CH₂OH) at the C1 position.

-

Naphthalene Core: A bicyclic aromatic system that will show characteristic signals in the aromatic region of NMR spectra and C=C stretching vibrations in the IR spectrum.

-

Ethoxy Group: An electron-donating group that influences the chemical environment of the naphthalene protons. It will exhibit a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum.

-

Hydroxymethyl Group: This group introduces an alcohol functionality, which is readily identifiable by a broad O-H stretching band in the IR spectrum. The methylene (-CH₂) and hydroxyl (-OH) protons will produce distinct signals in the ¹H NMR spectrum.

The strategic placement of these groups dictates the molecule's overall chemical properties and provides the basis for our spectroscopic predictions.

Synthesis Pathway: Context for Analysis

A plausible and common route to synthesize this compound is via the reduction of 2-ethoxy-1-naphthaldehyde. This synthetic context is crucial for the analytical chemist, as it informs the potential impurities that may be present in the final product, such as unreacted starting material or by-products, which would be detectable through spectroscopic analysis.

Caption: Plausible multi-step synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the isotope and its specific chemical environment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Aromatic Protons | 7.2 – 8.1 | Multiplets (m) | 6H | Protons on the naphthalene ring system. The exact shifts and coupling are complex due to the influence of both substituents. |

| Methylene (-CH₂OH) | ~4.9 | Singlet (s) or Doublet (d) | 2H | The benzylic protons are deshielded by the aromatic ring and the oxygen atom. This signal may appear as a singlet, or a doublet if coupled to the hydroxyl proton. |

| Hydroxyl (-OH) | 1.8 – 2.5 | Singlet (s, broad) or Triplet (t) | 1H | The chemical shift is variable and depends on concentration and solvent. It may couple with the adjacent CH₂ group to form a triplet. Often appears as a broad singlet due to hydrogen exchange. |

| Ethoxy Methylene (-OCH₂) | ~4.2 | Quartet (q) | 2H | Protons are adjacent to three methyl protons, resulting in a quartet. Deshielded by the directly attached oxygen atom. |

| Ethoxy Methyl (-CH₃) | ~1.5 | Triplet (t) | 3H | Protons are adjacent to two methylene protons, resulting in a triplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment & Rationale |

| Aromatic C (quaternary) | 155, 135, 130, 125 | Four signals for the four quaternary carbons of the naphthalene ring, including the two bearing substituents. The carbon attached to the ethoxy group (C2) will be significantly downfield (~155 ppm). |

| Aromatic CH | 105 – 130 | Six signals for the six aromatic methine carbons. |

| Methylene C (-CH₂OH) | ~60 | The benzylic carbon attached to the hydroxyl group. |

| Ethoxy Methylene C (-OCH₂) | ~64 | The carbon of the ethoxy group directly bonded to the naphthalene ring oxygen. |

| Ethoxy Methyl C (-CH₃) | ~15 | The terminal methyl carbon of the ethoxy group. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; it must dissolve the analyte without containing interfering signals.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified, dry sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar organic compounds.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. Modern spectrometers can also lock and shim on the residual solvent signal.[3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 400 MHz or higher for better resolution).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) signal.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS at 0 ppm.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Assignment & Rationale |

| 3500 – 3200 (broad) | O-H stretch | Characteristic broad peak for the hydroxyl group of the alcohol, indicative of hydrogen bonding.[4] |

| 3100 – 3000 | C-H stretch (aromatic) | Signals corresponding to the C-H bonds on the naphthalene ring. |

| 2980 – 2850 | C-H stretch (aliphatic) | Signals from the C-H bonds of the ethoxy and methylene groups. |

| 1600, 1500, 1450 | C=C stretch | A series of sharp peaks characteristic of the aromatic naphthalene ring system.[5] |

| 1250 – 1200 | C-O stretch (aryl ether) | Strong absorption from the Ar-O-C bond of the ethoxy group. |

| 1080 – 1030 | C-O stretch (primary alcohol) | Strong absorption from the C-O bond of the hydroxymethyl group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula for this compound is C₁₃H₁₄O₂, giving it a monoisotopic mass of approximately 202.10 Da.[6]

| m/z Value | Proposed Fragment | Rationale |

| 202 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 184 | [M - H₂O]⁺ | Loss of a water molecule from the hydroxymethyl group, a common fragmentation for alcohols. |

| 173 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |

| 157 | [M - OCH₂CH₃]⁺ | Cleavage of the ethoxy group. |

| 144 | [C₁₀H₇CH₂]⁺ | Formation of a stable naphthylmethyl cation after loss of water and the ethoxy group. |

| 129 | [C₁₀H₉]⁺ | Naphthalene radical cation after extensive fragmentation. |

Experimental Protocol: Electron Ionization (EI) MS

EI is a hard ionization technique that causes significant fragmentation, providing a detailed "fingerprint" of the molecule.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Sample Introduction: Introduce the sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate the molecular ion and various fragment ions.[7]

-

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-consistent and definitive structural assignment.

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectral data, grounded in the fundamental principles of spectroscopy and the known characteristics of related compounds. By following the detailed experimental protocols, researchers can generate high-quality data. The true scientific insight, however, is derived from the integrated analysis of these datasets, which together provide an unambiguous confirmation of the molecular structure, paving the way for its application in further scientific endeavors.

References

-

PubChem. 2-Ethoxynaphthalene. National Center for Biotechnology Information. [Link][7]

-

Chegg. Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of. [Link][10]

-

Royal Society of Chemistry. Supporting Information. [Link][3]

-

MDPI. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. [Link]

-

ResearchGate. IR spectrum of the examined alcohol ethoxylate dispersant. [Link][4]

Sources

- 1. aanda.org [aanda.org]

- 2. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]

- 6. PubChemLite - this compound (C13H14O2) [pubchemlite.lcsb.uni.lu]

- 7. 2-Ethoxynaphthalene | C12H12O | CID 7129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound 2-Ethoxynaphthalene (FDB000874) - FooDB [foodb.ca]

- 9. prepchem.com [prepchem.com]

- 10. Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of | Chegg.com [chegg.com]

- 11. rsc.org [rsc.org]

- 12. Naphthalene, 2-ethoxy- [webbook.nist.gov]

Solubility of (2-Ethoxynaphthalen-1-yl)methanol in organic solvents

An In-depth Technical Guide on the Solubility of (2-Ethoxynaphthalen-1-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This compound, a naphthalene derivative, presents a molecular scaffold of interest in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for purification, crystallization, and the development of effective delivery systems. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive methodologies including Hansen Solubility Parameters (HSP), and detailed experimental protocols for accurate solubility determination. By synthesizing theoretical knowledge with practical, field-proven techniques, this document serves as an essential resource for researchers engaged in the physicochemical characterization of this compound.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are a primary focus of investigation. Among these, solubility stands out as a cornerstone of developability. Poor aqueous solubility can lead to low bioavailability, while an understanding of solubility in organic solvents is crucial for synthesis, purification, chromatography, and the design of amorphous solid dispersions or liquid formulations.

This compound, with its bicyclic aromatic naphthalene core, an ethoxy ether linkage, and a primary alcohol functional group, possesses a unique combination of polar and non-polar characteristics. This structural complexity necessitates a systematic approach to understanding its interactions with different solvent environments. This guide will equip the researcher with the foundational knowledge and practical tools to predict, determine, and interpret the solubility of this compound, thereby facilitating informed decisions in the drug development pipeline.

Theoretical Framework: Predicting Solubility Behavior

A qualitative prediction of solubility can be derived from the fundamental principle of "like dissolves like."[1] This axiom suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound offers several key features that dictate its solubility.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C12 [label="C"]; C13 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; H1 [label="H"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C2 -- O1; O1 -- C12; C12 -- C13; C7 -- C11; C11 -- O2; O2 -- H1;

// Position the nodes C1 [pos="0,1!"]; C2 [pos="-1,1.5!"]; C3 [pos="-1,2.5!"]; C4 [pos="0,3!"]; C5 [pos="1,2.5!"]; C6 [pos="1,1.5!"]; C7 [pos="-0.5,0!"]; C8 [pos="-1.5,0!"]; C9 [pos="-2,1!"]; C10 [pos="-1.5,2!"]; C11 [pos="0.5,-1!"]; O1 [pos="-2,1!"]; C12 [pos="-2.5,0.5!"]; C13 [pos="-3.5,0.5!"]; O2 [pos="1.5,-1!"]; H1 [pos="2,-1.5!"];

// Add labels for functional groups label_naphthalene [label="Non-polar Naphthalene Core", pos="0,2!", fontsize=10]; label_ethoxy [label="Moderately Polar Ethoxy Group", pos="-2.5,1.5!", fontsize=10]; label_methanol [label="Polar Hydroxymethyl Group\n(Hydrogen Bond Donor/Acceptor)", pos="1,-0.5!", fontsize=10]; } Figure 1. Key structural features of this compound influencing solubility.

-

Non-polar Naphthalene Core: The large, aromatic naphthalene ring system is inherently non-polar and hydrophobic. This region will favor interactions with non-polar solvents through van der Waals forces.

-

Ethoxy Group: The ether linkage introduces some polarity due to the electronegative oxygen atom, allowing for dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Hydroxymethyl Group: The primary alcohol is the most polar feature of the molecule. The -OH group can both donate and accept hydrogen bonds, which will strongly influence its solubility in protic and polar aprotic solvents.[2]

Based on this structure, it is predicted that this compound will exhibit poor solubility in highly non-polar solvents like hexane and increasing solubility in solvents of intermediate polarity and those capable of hydrogen bonding.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) provide a numerical framework to characterize solute-solvent interactions.[3] Every molecule is assigned three parameters:

-

δD (Dispersion): Represents the energy from London dispersion forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The principle of HSP is that solvents with HSP values close to those of the solute are more likely to dissolve it.[4] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of well-characterized solvents.[5]

Experimental Determination of Solubility

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[6] This protocol provides a robust and reproducible means to generate quantitative solubility data.

Isothermal Shake-Flask Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Glass vials or flasks with PTFE-lined screw caps

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or gravimetric analysis equipment)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.[6]

-

Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Quantification: Determine the concentration of this compound in the filtered aliquot using a validated analytical method. Two common methods are described below.

dot graph "experimental_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [style=filled]; A [label="Add excess solute to\nknown volume of solvent"]; }

subgraph "cluster_equilibration" { label = "Equilibration"; style=filled; color="#F1F3F4"; node [style=filled]; B [label="Seal vial and place in\ntemperature-controlled shaker"]; C [label="Agitate for 24-72 hours\nat constant temperature"]; }

subgraph "cluster_separation" { label = "Phase Separation"; style=filled; color="#F1F3F4"; node [style=filled]; D [label="Allow excess solid to settle"]; E [label="Withdraw supernatant\nwith a syringe"]; F [label="Filter through 0.45 µm\nsyringe filter"]; }

subgraph "cluster_quantification" { label = "Quantification"; style=filled; color="#F1F3F4"; node [style=filled]; G [label="Gravimetric Analysis\n(Evaporate solvent & weigh residue)"]; H [label="Spectroscopic Analysis\n(Dilute & measure absorbance)"]; }

A -> B -> C -> D -> E -> F; F -> {G, H} [arrowhead=open, style=dashed, label="Choose Method"]; } Figure 2. Experimental workflow for solubility determination via the isothermal shake-flask method.

Analytical Quantification Methods

A. Gravimetric Analysis This is a straightforward method that does not require spectroscopic analysis.

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in a fume hood at a controlled temperature.

-

Once the solvent is removed, dry the solid residue to a constant weight in a vacuum oven.

-

Weigh the flask with the dried residue. The difference in mass corresponds to the mass of dissolved this compound.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/100 g of solvent).

B. UV-Vis Spectrophotometry This method is suitable if the compound has a chromophore and is highly sensitive.

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear regression will provide the relationship according to the Beer-Lambert law.

-

Analyze the Sample: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Polarity Index | H-Bonding | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-polar Aliphatic | 0.1 | None | Experimental Data | Calculated Data |

| Toluene | Non-polar Aromatic | 2.4 | None | Experimental Data | Calculated Data |

| Diethyl Ether | Polar Aprotic | 2.8 | Acceptor | Experimental Data | Calculated Data |

| Dichloromethane | Polar Aprotic | 3.1 | None | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | 5.1 | Acceptor | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | Experimental Data | Calculated Data |

| Methanol | Polar Protic | 5.1 | Donor/Acceptor | Experimental Data | Calculated Data |

| Water | Polar Protic | 10.2 | Donor/Acceptor | Experimental Data | Calculated Data |

Note: Polarity index and H-bonding capability are provided for interpretative context. The molecular weight of this compound is 202.25 g/mol .[7]

Interpretation of Results: The collected data will provide a clear picture of the solubility profile. It is expected that solubility will be low in hexane and increase in solvents like toluene and diethyl ether. The highest solubilities are anticipated in polar solvents capable of hydrogen bonding, such as ethanol and methanol, which can interact favorably with the hydroxymethyl group.[8]

Conclusion and Future Directions

While public domain literature lacks specific quantitative solubility data for this compound, this guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to generate this critical information. A thorough understanding of the solubility profile in a range of organic solvents is an indispensable step in the rational design of purification processes, the development of stable formulations, and the overall advancement of any drug development program involving this compound. The methodologies described herein are robust, grounded in established scientific principles, and designed to yield high-quality, reliable data to guide future research and development efforts.

References

[6] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [9] ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [1] University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [10] JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [11] Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [12] Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [4] Wikipedia. (n.d.). Hansen solubility parameter. [13] LibreTexts. (2023, August 31). Solubility of Organic Compounds. [5] BenchChem. (n.d.). Solubility of 2-Ethoxynaphthalene in Organic Solvents: An In-depth Technical Guide. [14] BenchChem. (n.d.). An In-depth Technical Guide to 2-Ethoxynaphthalene. [15] Chemistry Steps. (n.d.). Solubility of Organic Compounds. [3] Britannica. (2026, January 2). Alcohol - Boiling Point, Solubility, Flammability. CymitQuimica. (n.d.). This compound. [7] Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

Sources

- 1. chem.ws [chem.ws]

- 2. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. No results for search term "10-F633284" | CymitQuimica [cymitquimica.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 14. (DOC) TITLE: EFFECT OF TEMPERATURE AND SOLVENT ON THE SOLUBILITY OF NAPHTHALENE [academia.edu]

- 15. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of (2-Ethoxynaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethoxynaphthalen-1-yl)methanol is a polyfunctional aromatic compound featuring a naphthalene core, an ethoxy ether linkage, and a primary alcohol (hydroxymethyl group). This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, offering multiple sites for synthetic modification. The naphthalene scaffold provides a rigid, lipophilic backbone, while the ethoxy and hydroxymethyl groups can engage in hydrogen bonding and serve as handles for further derivatization. Understanding its synthesis and structural properties is crucial for its application as a building block in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its molecular characteristics, a detailed, field-proven synthesis protocol with mechanistic insights, and a framework for its structural elucidation.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular architecture. The structure consists of a naphthalene ring system substituted at the 2-position with an ethoxy group (-OCH₂CH₃) and at the 1-position with a hydroxymethyl group (-CH₂OH).

Molecular Formula and Weight

The chemical formula for this compound is C₁₃H₁₄O₂. This composition gives it a precise molecular weight that is fundamental for quantitative analysis and reaction stoichiometry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O₂ | [1] |

| Molecular Weight | 202.25 g/mol | [2] |

| CAS Number | 690963-44-1 | |

| InChI Key | USEQXNGDJGPZOP-UHFFFAOYSA-N | [2] |

Structural Representation

The connectivity of the atoms can be visualized through a 2D chemical structure diagram.

Caption: 2D structure of this compound.

Part 2: Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical and efficient pathway involves three main stages:

-

Etherification: Formation of the ethoxy-naphthalene scaffold.

-

Formylation: Introduction of a formyl group at the C1 position.

-

Reduction: Conversion of the formyl group to a hydroxymethyl group.

This guide details a robust synthetic route starting from the commercially available 2-naphthol.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Ethoxynaphthalene

The initial step involves the conversion of 2-naphthol to 2-ethoxynaphthalene. The Williamson ether synthesis is a classic and highly reliable method for this transformation, proceeding via an Sₙ2 mechanism.

Expertise & Experience: The choice of the Williamson ether synthesis is predicated on its high efficiency for forming ethers from phenols. The acidity of the phenolic proton on 2-naphthol (pKa ≈ 9.5) allows for easy deprotonation with a moderately strong base like sodium hydroxide to form the sodium 2-naphthoxide. This naphthoxide is an excellent nucleophile. Using a primary ethylating agent, such as ethyl iodide, is critical to ensure the reaction proceeds via an Sₙ2 pathway and to minimize the potential for E2 elimination, which would be a significant side reaction with secondary or tertiary halides[3].

Experimental Protocol (Williamson Ether Synthesis):

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-naphthol (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (1.2 eq) in methanol to the flask while stirring. The formation of the sodium 2-naphthoxide salt should be observed.

-

Nucleophilic Substitution: To the resulting solution, add ethyl iodide (1.4 eq) dropwise.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from ethanol to yield pure, crystalline 2-ethoxynaphthalene[4].

Step 2: Synthesis of 2-Ethoxy-1-naphthaldehyde

The introduction of a formyl group onto the electron-rich naphthalene ring is effectively achieved through the Vilsmeier-Haack reaction.

Expertise & Experience: The ethoxy group at the C2 position is an activating, ortho-, para- directing group. In the naphthalene ring system, the C1 position is highly activated and sterically accessible, making it the preferred site for electrophilic aromatic substitution. The Vilsmeier-Haack reaction is an excellent choice for formylation because it employs a mild electrophile, the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a formamide derivative (like N-methylformanilide or DMF) and phosphorus oxychloride (POCl₃). This avoids the use of unstable formyl chloride and provides high regioselectivity for the desired product[5].

Experimental Protocol (Vilsmeier-Haack Formylation):

-

Reagent Preparation: In a round-bottom flask equipped with an air condenser and mechanical stirrer, combine N-methylformanilide (1.3 eq) and phosphorus oxychloride (1.3 eq).

-

Reaction: Add 2-ethoxynaphthalene (1.0 eq) to the mixture.

-

Heat the reaction mixture on a steam bath for approximately 6 hours. The solution will typically become deep red, and hydrogen chloride gas may be evolved.

-

Hydrolysis and Isolation: After cooling, carefully and slowly pour the hot reaction mixture into a beaker of cold water with vigorous stirring to hydrolyze the iminium intermediate and precipitate the aldehyde product.

-

Filter the granular solid by suction and wash it thoroughly with water.

-

Purification: Without drying, dissolve the crude aldehyde in hot ethanol. Decolorize with activated carbon if necessary, filter while hot, and allow the filtrate to cool. The product, 2-ethoxy-1-naphthaldehyde, will crystallize as pale yellow needles[5].

Step 3: Synthesis of this compound

The final step is the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity and mild nature.

Expertise & Experience: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or, in this case, the aromatic ether[6]. Its ease of handling and safety profile make it preferable to more powerful and pyrophoric reducing agents like lithium aluminum hydride (LiAlH₄) for this specific transformation. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) during the reaction or work-up[7].

Experimental Protocol (Sodium Borohydride Reduction):

-

Reaction Setup: In a flask, dissolve 2-ethoxy-1-naphthaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (1.2 eq) portion-wise to control the initial effervescence.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of aqueous 1N HCl or saturated aqueous ammonium chloride (NH₄Cl) at 0°C to decompose the excess borohydride and borate esters.

-

Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization to afford a pure solid.

Part 3: Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods. While a full experimental dataset for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopic Data (Predicted)

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic Protons: Complex multiplet signals in the range of δ 7.0-8.0 ppm for the 6 protons on the naphthalene ring. - Methanol CH₂: A singlet or doublet around δ 4.8-5.0 ppm. - Methanol OH: A broad singlet, chemical shift is concentration and solvent dependent (often δ 1.5-3.0 ppm). - Ethoxy CH₂: A quartet around δ 4.1-4.3 ppm. - Ethoxy CH₃: A triplet around δ 1.4-1.6 ppm. |

| ¹³C NMR | - Aromatic Carbons: 10 distinct signals in the aromatic region (δ 105-160 ppm). - Methanol Carbon: A signal around δ 60-65 ppm. - Ethoxy CH₂ Carbon: A signal around δ 63-65 ppm. - Ethoxy CH₃ Carbon: A signal around δ 14-16 ppm. |

| IR (Infrared) Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ (from the alcohol). - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from ethoxy and methylene groups). - Aromatic C=C Stretch: Sharp peaks in the 1500-1600 cm⁻¹ region. - C-O Stretch: Strong absorptions in the 1000-1250 cm⁻¹ region (for both the ether and alcohol). |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight. - [M+H]⁺: A peak at m/z = 203 in positive ion mode ESI or CI. - Key Fragments: Loss of water ([M-H₂O]⁺ at m/z = 184), loss of the ethoxy group, and other characteristic naphthalene fragmentation patterns. |

General Protocol for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Trustworthiness: Each spectroscopic technique provides a self-validating piece of the structural puzzle. ¹H NMR confirms the proton environment and connectivity through coupling patterns. ¹³C NMR verifies the carbon backbone. IR spectroscopy confirms the presence of key functional groups (alcohol, ether, aromatic ring). Mass spectrometry provides the definitive molecular weight and fragmentation patterns consistent with the proposed structure. The convergence of data from all four techniques provides a high degree of confidence in the final structural assignment.

References

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link] (Note: This is a general procedure for NaBH4 reduction).

-

Chegg. Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of. [Link]

-

PubChemLite. This compound (C13H14O2). [Link]

-